molecular formula C17H24N2O B6636488 1-(azepan-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

1-(azepan-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No. B6636488
M. Wt: 272.4 g/mol
InChI Key: YXHQBNACNYPJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as A-412997, and it belongs to a class of compounds called kappa-opioid receptor agonists.

Mechanism of Action

The mechanism of action of A-412997 involves its interaction with the kappa-opioid receptor. When A-412997 binds to the kappa-opioid receptor, it activates a signaling pathway that leads to a reduction in pain perception. This mechanism of action is similar to that of other kappa-opioid receptor agonists, such as dynorphin and U-69,593.
Biochemical and Physiological Effects:
A-412997 has been found to have several biochemical and physiological effects. One of the main effects is its ability to reduce pain perception. A-412997 has also been found to have antinociceptive effects, which means that it can reduce sensitivity to painful stimuli. In addition, A-412997 has been found to have anxiolytic effects, which means that it can reduce anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using A-412997 in lab experiments is its potency as a kappa-opioid receptor agonist. This means that it can be used at low concentrations to produce a significant effect. However, one of the limitations of using A-412997 is its potential for off-target effects. A-412997 has been found to have some activity at other opioid receptors, which can complicate its use in lab experiments.

Future Directions

There are several future directions for research on A-412997. One area of interest is its potential as a therapeutic agent for the treatment of pain and other conditions. Further research is needed to determine the safety and efficacy of A-412997 in humans. In addition, further studies are needed to understand the mechanism of action of A-412997 and its potential for off-target effects. Finally, there is a need for the development of more selective kappa-opioid receptor agonists that can be used in lab experiments and potentially as therapeutic agents.

Synthesis Methods

The synthesis of A-412997 involves several steps, including the preparation of 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethan-1-amine and 1-(azepan-1-yl)ethan-1-one, which are then reacted to form the final product. The synthesis of A-412997 has been described in detail in several research papers, and it has been found to be a relatively straightforward process.

Scientific Research Applications

A-412997 has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of pain and other conditions. A-412997 has been found to be a potent kappa-opioid receptor agonist, which means that it can activate the kappa-opioid receptor in the brain and spinal cord, leading to a reduction in pain perception.

properties

IUPAC Name

1-(azepan-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(19-10-5-1-2-6-11-19)14-18-12-9-15-7-3-4-8-16(15)13-18/h3-4,7-8H,1-2,5-6,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHQBNACNYPJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

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